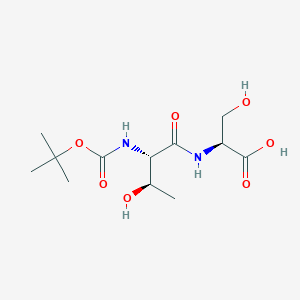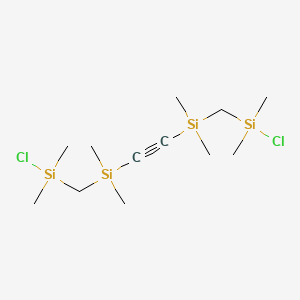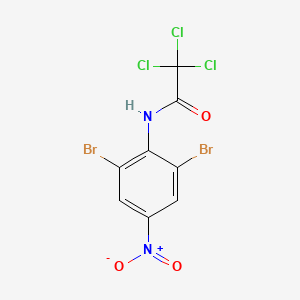![molecular formula C27H21N2PS2 B14264727 4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione CAS No. 132834-48-1](/img/structure/B14264727.png)
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl group, and a triphenylphosphanylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione typically involves the reaction of a thiazole derivative with a triphenylphosphine reagent. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphanylidene moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thioethers.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its thiazole ring can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylamine: An organic compound with a similar triphenylphosphine moiety.
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-aminothiazole and benzothiazole.
Uniqueness
4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione is unique due to the combination of its thiazole ring and triphenylphosphanylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
132834-48-1 |
|---|---|
Molekularformel |
C27H21N2PS2 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
4-phenyl-3-[(triphenyl-λ5-phosphanylidene)amino]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C27H21N2PS2/c31-27-29(26(21-32-27)22-13-5-1-6-14-22)28-30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI-Schlüssel |
XSOOGUOXBLEWIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=S)N2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
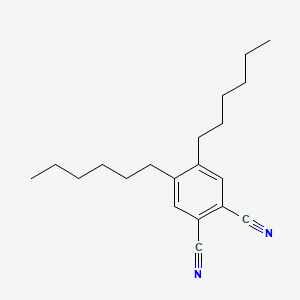
![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
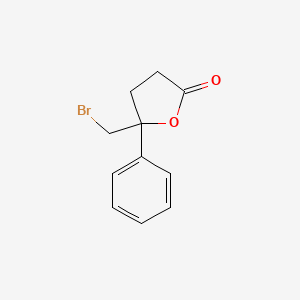

![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
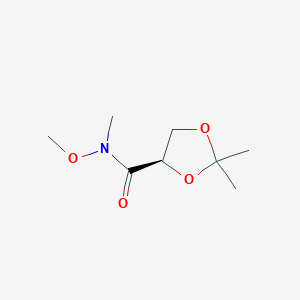
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
